セクニダゾール
概要
説明
セクニダゾールは、第2世代の5-ニトロイミダゾール系抗菌薬です。メトロニダゾールやチニダゾールなどの他の5-ニトロイミダゾールと構造的に関連しています。セクニダゾールは主に、細菌性膣症とトリコモナス症の治療に使用されます。 この薬剤は、同クラスの他の薬剤と比較して経口吸収が向上し、終末半減期が長いことが特徴です .
2. 製法
合成経路と反応条件: セクニダゾールの調製には、ルイス酸の存在下、有機溶媒中で2-メチル-5-ニトロイミダゾールとエポキシプロパンを反応させる方法が用いられます。次に、反応生成物を水性セクニダゾール溶液に分けます。加水分解を行い、その後、冷却と固液分離によって未反応の2-メチル-5-ニトロイミダゾールを除去します。 次に、粗製セクニダゾールを抽出し、濃縮し、結晶化し、分離して最終生成物を得ます .
工業生産方法: セクニダゾールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を高く保つために、温度やpHなどの反応条件を厳密に管理することが含まれます。 医薬品基準を満たすためには、高度な結晶化と精製技術の使用が不可欠です .
科学的研究の応用
セクニダゾールは、幅広い科学研究で応用されています。
化学: ニトロイミダゾールの反応性を研究するためのモデル化合物として使用されます。
生物学: 細菌や原生動物などのさまざまな微生物に対する効果について調査されています。
医学: 細菌性膣症とトリコモナス症の治療に広く使用されています。また、他の感染症や疾患の治療における可能性についても研究されています。
作用機序
セクニダゾールは、不活性プロドラッグとして細菌または原生動物細胞に侵入することにより効果を発揮します。細胞内に入ると、細菌酵素によって還元されてラジカルアニオンを生成します。これらのラジカルアニオンは、細菌のDNA合成を阻害し、細胞の損傷と死につながります。 主な分子標的は、微生物内のDNAとその関連酵素です .
生化学分析
Biochemical Properties
Secnidazole is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa . Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion damages and kills the target pathogen .
Cellular Effects
Secnidazole mediates antibacterial effects against Bacteroides fragilis, Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia . It may also prolong the QTc interval, but not to a clinically significant extent .
Molecular Mechanism
Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of secnidazole is accounted for by the nitro group in the imidazole ring . Upon entering the target pathogen, the nitro group of secnidazole is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates .
Temporal Effects in Laboratory Settings
Secnidazole exhibited very low metabolism in human liver microsomes (HLMs) at concentrations up to 6400 μmol/L . Secnidazole was found to be metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes .
Dosage Effects in Animal Models
In animal reproduction studies, there were no adverse developmental outcomes when secnidazole was administered orally to pregnant rats and rabbits during organogenesis at doses up to 4 times the clinical dose .
Metabolic Pathways
Secnidazole is metabolized by hepatic CYP450 enzymes, with less than or equal to 1% of the parent drug converted to metabolites . Secnidazole was found to be metabolized by CYP3A4 and CYP3A5 but to a limited extent . Secnidazole most likely undergoes oxidation .
Transport and Distribution
Secnidazole is a highly lipid-soluble, basic drug . It is readily but variably absorbed from the gastrointestinal tract, with serum concentrations peaking within 1–2 hours, and becomes widely distributed in all tissues .
Subcellular Localization
Given its mechanism of action, it is likely that secnidazole is localized within the cytoplasm of the target bacteria or parasites where it interacts with bacterial or parasitic enzymes .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of secnidazole involves the reaction of 2-methyl-5-nitroimidazole with epoxy propane in the presence of a Lewis acid in an organic solvent. The reaction product is then separated into an aqueous secnidazole solution. Hydrolysis is performed, followed by cooling and solid-liquid separation to remove unreacted 2-methyl-5-nitroimidazole. The crude secnidazole is then extracted, concentrated, crystallized, and separated to obtain the final product .
Industrial Production Methods: Industrial production of secnidazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of advanced crystallization and purification techniques is essential to meet pharmaceutical standards .
化学反応の分析
反応の種類: セクニダゾールは、以下を含むさまざまな化学反応を起こします。
還元: セクニダゾールのニトロ基は、特定の条件下でアミノ基に還元できます。
酸化: セクニダゾールは、酸化されてさまざまな誘導体に変換できます。
一般的な試薬と条件:
還元: 一般的な試薬には、パラジウム触媒を用いた水素ガスがあります。
酸化: 過マンガン酸カリウムや過酸化水素などの試薬が使用されます。
主な生成物:
還元: セクニダゾールのアミノ誘導体。
酸化: 抗菌作用が変化した酸化誘導体。
置換: 治療の可能性のある置換イミダゾール誘導体.
類似化合物との比較
セクニダゾールは、メトロニダゾールやチニダゾールなどの他の5-ニトロイミダゾールと比較されます。
メトロニダゾール: 作用スペクトルは似ていますが、半減期が短く、薬物動態特性が異なります。
チニダゾール: 抗菌作用は似ていますが、吸収と排泄の特性が異なります。
類似化合物のリスト:
- メトロニダゾール
- チニダゾール
- オルニダゾール
- ニモラゾール
セクニダゾールは、薬物動態プロファイルが向上し、特定の感染症の治療に効果があることから際立っています。
特性
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQZUUQMTUIKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045934 | |
Record name | Secnidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14742762 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of secnidazole is accounted for by the nitro group in the imidazole ring. Upon entering the target pathogen, the nitro group of secnidazole is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates. Radical anions and reactive intermediates cause the depletion of thiols, DNA helix damage, disruption of bacterial or parasitic protein synthesis and replication, and ultimately, cell death of susceptible isolates of Gram positive bacteria, Gram negative bacteria and _T. vaginalis_. | |
Record name | Secnidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12834 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3366-95-8 | |
Record name | Secnidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3366-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Secnidazole [USAN:INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Secnidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12834 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Secnidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Secnidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Secnidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SECNIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3459K699K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Secnidazole exert its antimicrobial effect?
A1: Secnidazole, a 5-nitroimidazole derivative, functions as a prodrug. [, , ] Upon entering anaerobic bacteria and protozoa, it undergoes reductive activation. The nitro group of Secnidazole is reduced by microbial nitroreductases, forming a cytotoxic nitro radical anion. This reactive species then interacts with DNA, causing strand breakage and inhibiting DNA synthesis, ultimately leading to cell death. [, ]
Q2: Does Secnidazole affect aerobic bacteria?
A2: Secnidazole primarily targets anaerobic bacteria and protozoa because they possess the necessary nitroreductase enzymes to activate the drug. Aerobic organisms lack these enzymes, making Secnidazole largely ineffective against them. [, ]
Q3: What is the molecular formula and weight of Secnidazole?
A3: The molecular formula of Secnidazole is C7H11N3O3, and its molecular weight is 185.18 g/mol. [, ]
Q4: Are there any characteristic spectroscopic data available for Secnidazole?
A4: Yes, research has utilized various spectroscopic techniques to analyze Secnidazole. Infrared (IR) and Raman spectroscopy have been employed to study the vibrational modes of the molecule, providing insights into its structure and conformation. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, specifically C13 and H1 NMR, has been used to determine chemical shifts, further characterizing the molecule's structure. [] Additionally, ultraviolet-visible (UV-Vis) spectroscopy has been widely used to quantify Secnidazole in various matrices due to its strong absorbance in the UV-Vis region. [, , ]
Q5: Has the stability of Secnidazole been assessed under stress conditions?
A6: Yes, forced degradation studies were conducted to evaluate the stability of Secnidazole under various stress conditions as per ICH guidelines. Results indicated that Secnidazole is more susceptible to degradation in alkaline and acidic conditions compared to other stress conditions like exposure to hydrogen peroxide (H2O2) or light. [] This highlights the importance of considering pH conditions during formulation and storage to ensure product stability.
Q6: What is the bioavailability of Secnidazole after oral administration?
A7: Secnidazole exhibits rapid and complete absorption following oral administration. Its bioavailability is reported to be around 100 ± 26%. [, ] This high bioavailability contributes to its effectiveness as an oral antimicrobial agent.
Q7: How is Secnidazole metabolized and eliminated from the body?
A8: Research indicates that Secnidazole exhibits very low metabolism in human liver microsomes. Its metabolism is primarily mediated by CYP3A4 and CYP3A5 enzymes, forming a limited number of metabolites. [] The long elimination half-life of Secnidazole, ranging from 17 to 29 hours, allows for single-dose treatments for certain infections. [, ]
Q8: What is the in vitro activity of Secnidazole against Trichomonas vaginalis?
A9: Secnidazole demonstrates potent trichomonacidal activity. Studies using the MTT colorimetric assay and microscopic counting methods revealed that Secnidazole exhibits concentration-dependent and time-dependent inhibition of Trichomonas vaginalis growth. The minimum inhibitory concentration (MIC) and minimum sterilizing concentration were determined to be 0.15 µg/mL and 20 µg/mL, respectively. [] These findings highlight its effectiveness against this common sexually transmitted infection.
Q9: Has the efficacy of Secnidazole been evaluated in clinical trials for bacterial vaginosis?
A10: Yes, multiple clinical trials have investigated the efficacy of Secnidazole for treating bacterial vaginosis. A Phase 3, randomized, double-blind, placebo-controlled study demonstrated that a single 2 g oral dose of Secnidazole resulted in significantly higher microbiological cure rates compared to placebo. [, , ]
Q10: Are there known mechanisms of resistance to Secnidazole?
A11: While Secnidazole has proven effective against various anaerobic infections, the emergence of drug resistance is a concern. One known mechanism of resistance involves mutations in the genes encoding for microbial nitroreductases. These mutations can reduce the enzyme's ability to activate Secnidazole, rendering the drug ineffective. []
Q11: Is there cross-resistance between Secnidazole and other nitroimidazoles?
A12: Cross-resistance between 5-nitroimidazole derivatives, including Secnidazole, Metronidazole, and Tinidazole, has been reported. [] This is primarily attributed to the shared mechanism of action involving nitroreductase activation.
Q12: What analytical methods are commonly employed for Secnidazole quantification?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection (HPLC/UV) is a widely used technique for Secnidazole quantification in biological samples and pharmaceutical formulations. [, , , , ] Gas-liquid chromatography (GLC) with flame-ionization detection (FID) and mass spectrometry (MS) has also been explored for Secnidazole analysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。